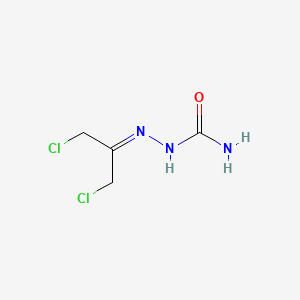

(1,3-Dichloropropan-2-ylideneamino)urea

描述

Structure

3D Structure

属性

IUPAC Name |

(1,3-dichloropropan-2-ylideneamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2N3O/c5-1-3(2-6)8-9-4(7)10/h1-2H2,(H3,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUYOLKNXUDTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NNC(=O)N)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308114 | |

| Record name | 3F-953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62379-76-4 | |

| Record name | NSC202401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3F-953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 1,3 Dichloropropan 2 Ylideneamino Urea

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical Projections)

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis for Structural Elucidation

In a hypothetical ¹H NMR spectrum of (1,3-Dichloropropan-2-ylideneamino)urea, one would anticipate signals corresponding to the protons of the dichloropropan group and the urea (B33335) moiety. The chemical shifts and coupling patterns would be indicative of their chemical environment. For instance, the protons on the carbons bearing chlorine atoms would likely appear at a lower field (higher ppm value) due to the electron-withdrawing effect of the chlorine. The protons of the -NH2 group of the urea would be expected to show a broad signal, the position of which could be influenced by the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

A ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the urea group, the imine carbon, and the two carbons of the dichloropropan group. The carbonyl carbon typically resonates at a significantly downfield position (around 160-180 ppm). The carbons attached to chlorine atoms would also be shifted downfield compared to unsubstituted alkanes.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

2D NMR techniques would be instrumental in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to establish the proton-proton network within the dichloropropan fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically over two or three bonds) between protons and carbons, which would be crucial for connecting the dichloropropan-2-ylidene fragment to the amino group of the urea.

Infrared (IR) and Raman Spectroscopy (Theoretical Projections)

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Vibrational Assignments and Functional Group Characterization

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

N-H stretching: Typically observed in the region of 3500-3300 cm⁻¹ for the -NH2 group.

C=O stretching: A strong absorption band for the carbonyl group of the urea, usually found around 1650-1700 cm⁻¹.

C=N stretching: An absorption for the imine group, expected in the range of 1690-1640 cm⁻¹.

C-Cl stretching: Absorptions for the carbon-chlorine bonds, typically appearing in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS) Analysis (Theoretical Projections)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms, with the M+2 peak being approximately two-thirds the intensity of the molecular ion peak. Fragmentation analysis would likely show the loss of chlorine atoms and cleavage at the imine and urea functionalities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an experimental mass that can be compared against a theoretical value, confirming its molecular formula.

The molecular formula for this compound is C₄H₆Cl₂N₂O. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a clear diagnostic marker in the mass spectrum.

Typically, analysis would be performed using a soft ionization technique like electrospray ionization (ESI) to generate the protonated molecule, [M+H]⁺. The measured mass of this ion allows for the calculation of the neutral molecule's exact mass. nih.gov The high resolving power of instruments like Orbitrap or FT-ICR MS allows for mass measurements with errors in the low parts-per-million (ppm) range, enabling confident assignment of the molecular formula. mdpi.com

Table 1: Theoretical Mass and Isotopic Distribution for this compound (C₄H₆Cl₂N₂O)

| Ion Species | Theoretical Monoisotopic Mass (Da) | Key Isotopes Involved |

| [M]⁺ (C₄H₆³⁵Cl₂N₂O) | 183.9859 | Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16 |

| [M+H]⁺ (C₄H₇³⁵Cl₂N₂O) | 184.9937 | Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16 |

| [M+Na]⁺ (C₄H₆³⁵Cl₂N₂ONa) | 206.9758 | Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16, Sodium-23 |

Note: The table displays the monoisotopic mass, calculated using the most abundant isotope of each element. The full mass spectrum would show additional peaks corresponding to the presence of the ³⁷Cl isotope.

Fragmentation Pathways and Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion (e.g., the [M+H]⁺ ion of the target compound) to generate product ions. The resulting fragmentation pattern provides detailed structural information, acting as a molecular fingerprint. nih.govncsu.edu For this compound, collision-induced dissociation (CID) of the protonated molecule would be expected to yield several characteristic fragment ions.

The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. Key expected fragmentation patterns for this molecule would include:

Loss of isocyanic acid (HNCO): A common fragmentation for protonated ureas and semicarbazones, leading to a hydrazone-related fragment.

Cleavage of the C-Cl bond: Loss of a chlorine radical or HCl from a fragment ion.

Cleavage of the N-N bond: This would break apart the urea and imine functionalities.

McLafferty-type rearrangements: If applicable, these rearrangements can provide information about the alkyl chain. mdpi.com

By analyzing the accurate masses of these fragment ions, specific structural motifs within the molecule can be confirmed. researchgate.net

Table 2: Predicted Key Fragment Ions in MS/MS Analysis of Protonated this compound

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) |

| 184.9937 | [M+H - HNCO]⁺ | HNCO | 141.9831 |

| 184.9937 | [M+H - Cl]⁺ | Cl• | 150.0248 |

| 184.9937 | [M+H - CH₂Cl]⁺ | •CH₂Cl | 135.9880 |

| 141.9831 | [M+H - HNCO - Cl]⁺ | Cl• | 107.0142 |

Note: These fragmentation pathways are predicted based on general principles of mass spectrometry for similar chemical structures. Actual experimental results would be required for confirmation.

X-ray Crystallography of this compound and Its Co-Crystals/Complexes

Elucidation of Solid-State Molecular Conformation and Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography also reveals how molecules are arranged in the crystal lattice. The packing is dictated by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. For this compound, the urea moiety is a strong hydrogen bond donor (N-H groups) and acceptor (C=O group).

It is highly probable that the crystal structure would be dominated by hydrogen bonding interactions. For instance, N-H···O=C hydrogen bonds could link molecules into chains, tapes, or sheets, a common motif in urea-containing compounds. researchgate.net Additionally, the chlorine atoms could participate in weaker C-H···Cl or Cl···Cl interactions, further stabilizing the crystal packing.

Investigation of Coordination Chemistry with Metal Centers (e.g., Platinum Complexes)

The semicarbazone ligand this compound possesses multiple potential donor atoms—the imine nitrogen, the carbonyl oxygen, and the terminal amino nitrogen—making it a candidate for forming coordination complexes with metal ions. Platinum(II) complexes, in particular, are of significant interest in coordination chemistry. researchgate.net

Coordination with a Pt(II) center, such as from a K₂PtCl₄ precursor, could lead to the formation of square planar complexes. nih.govnih.gov The ligand could act as a bidentate donor, coordinating through the carbonyl oxygen and the imine nitrogen to form a stable chelate ring. The resulting complex would likely have the general formula [Pt(L)Cl₂] or [Pt(L)₂]Cl₂, where L is the semicarbazone ligand. X-ray crystallography of such a complex would definitively establish the coordination mode of the ligand, the geometry of the platinum center (e.g., cis or trans isomers), and the precise Pt-N and Pt-O bond lengths. nih.gov

Chromatographic Methodologies for Analytical Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the most common method for the analysis of this compound. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be a suitable starting point. Detection could be achieved using a UV detector, as the C=N and C=O chromophores are expected to absorb in the UV range. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC): While the compound's polarity and thermal stability could be a concern, GC might be a viable option. Derivatization may be necessary to improve volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would offer excellent separation and identification capabilities. Analytical methods have been developed for the precursor, 1,3-dichloro-2-propanol (B29581), using GC-MS, suggesting that a similar approach could be adapted for its semicarbazone derivative. nih.gov

Table 3: Summary of Potential Analytical Methodologies

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Purpose |

| RP-HPLC | C18 (Octadecylsilane) | Water/Acetonitrile Gradient | UV-Vis, MS | Purity assessment, Quantification |

| HILIC | Amide, Cyano, or Silica (B1680970) | Acetonitrile/Aqueous Buffer | MS, ELSD | Analysis of polar compounds, Orthogonal separation |

| GC | Polysiloxane (e.g., DB-5) | Helium | Flame Ionization (FID), MS | Quantification, Impurity profiling (if thermally stable) |

Gas Chromatography (GC) with Advanced Detection Systems

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, direct analysis by GC may be challenging due to its potential for thermal degradation. Urea itself is not directly analyzable by GC without derivatization. A common approach involves enzymatic hydrolysis of urea to ammonia (B1221849), which is then derivatized to a more volatile compound suitable for GC analysis. For instance, heptafluorobutyryl chloride can be used as a derivatizing agent to react with the ammonia produced.

Analysis of related chlorinated compounds, such as 1,3-dichloropropan-2-ol (1,3-DCP), is well-established using GC with mass spectrometric detection (GC-MS). nih.gov These methods often involve derivatization to enhance volatility and improve chromatographic separation. Heptafluorobutyric acid anhydride (B1165640) is a common derivatizing agent for chloropropanols. nih.gov

A hypothetical GC-MS method for a derivatized form of this compound could be developed. The table below outlines potential parameters for such a method, based on established techniques for similar compounds.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Potential Setting |

| Column | HP-5ms capillary column (30m x 0.25mm, 0.25µm) |

| Inlet Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Interface Temperature | 280°C |

| Carrier Gas | Helium |

| Detection Mode | Single Ion Monitoring (SIM) |

| Derivatizing Agent | Heptafluorobutyric acid anhydride |

It is important to note that these parameters are speculative and would require significant experimental optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. Several HPLC methods have been developed for the analysis of urea, a key structural component of the target compound.

One common approach for urea analysis is reversed-phase HPLC. Due to the high polarity of urea, specialized columns or mobile phase modifiers are often necessary to achieve adequate retention. mtc-usa.com For instance, a Cogent Diamond Hydride™ column can be used with a mobile phase of acetonitrile and water with a trifluoroacetic acid modifier. mtc-usa.com Another method utilizes a Cogent Bidentate C18™ column with a simple mobile phase of deionized water. mtc-usa.com

Detection is typically performed using a UV detector at a low wavelength, such as 205 nm or 210 nm. mtc-usa.commtc-usa.com The table below summarizes typical conditions from established HPLC methods for urea, which could serve as a starting point for developing a method for this compound.

Table 2: Example HPLC Conditions for Urea Analysis

| Parameter | Method 1 | Method 2 |

| Column | Cogent Diamond Hydride™, 4µm, 100Å | Cogent Bidentate C18™, 4µm, 100Å |

| Dimensions | 4.6 x 75mm | 4.6 x 150mm |

| Mobile Phase | 95% Acetonitrile / 5% DI Water / 0.1% TFA | 100% DI Water |

| Flow Rate | 1.0 mL/minute | 0.5 mL/minute |

| Detection | UV @ 205nm | UV @ 210nm |

| Injection Volume | 1 µL | 10 µL |

Given the structural similarities, a reversed-phase HPLC method would likely be the most promising approach for the analysis of this compound. Method development would involve screening different columns and optimizing the mobile phase composition to achieve good peak shape and resolution.

Computational and Theoretical Investigations of 1,3 Dichloropropan 2 Ylideneamino Urea

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Orbitals, and Reactivity

No published DFT studies on (1,3-Dichloropropan-2-ylideneamino)urea were found. Such studies would be necessary to determine key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity.

Ab Initio Methods for Prediction of Molecular Properties

There are no available records of ab initio calculations being performed for this specific molecule to predict its geometric, electronic, or spectroscopic properties.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would identify its stable conformers and the energy barriers between them, has not been reported in the literature.

Molecular Dynamics (MD) Simulations

Dynamic Behavior and Solvent Interactions

No molecular dynamics simulations have been published that describe the dynamic behavior of this compound in solution or its specific interactions with solvent molecules.

Simulation of Ligand-Receptor Interactions and Binding Modes (Mechanistic Focus)

Without a known biological target or receptor, and in the absence of any published research, there are no available simulations detailing the ligand-receptor interactions or binding modes for this compound.

Theoretical Studies on Structure-Reactivity Relationships

The exploration of a molecule's reactivity and stability through computational chemistry provides profound insights that complement experimental findings. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating its electronic structure and predicting its chemical behavior. These investigations often focus on Frontier Molecular Orbital (FMO) analysis and the calculation of global reactivity descriptors. acs.orgorientjchem.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability. A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller energy gap indicates that the molecule is more prone to chemical reactions. acs.org For hydrazone derivatives, which are structurally related to this compound, DFT calculations have been successfully used to determine these energy gaps and correlate them with observed reactivity. acs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors offer a more detailed picture of the compound's behavior in chemical reactions.

Interactive Data Table: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: These descriptors are typically calculated using the energies of the HOMO and LUMO obtained from quantum chemical computations. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds. acs.orgmdpi.com For this compound, theoretical calculations can provide predictions for its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies can then be compared with the absorption bands observed in an experimental IR spectrum. This comparison helps in assigning specific vibrational modes to the observed bands, confirming the presence of key functional groups. For instance, the calculated stretching frequencies for the C=N, N-H, and C=O groups in this compound would be expected to correlate well with their experimental values. acs.org It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Similarly, NMR chemical shifts (δ) can be predicted with a high degree of accuracy using computational models. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. Theoretical calculations can predict the 1H and 13C NMR spectra, and the predicted chemical shifts can be compared with experimental data to confirm the molecular structure. researchgate.net The correlation between calculated and experimental spectroscopic data is often excellent, providing strong evidence for the proposed structure. acs.org

Below is a hypothetical comparison of predicted and experimental spectroscopic data for this compound, illustrating how such data would be presented.

Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value | Assignment |

| IR Frequency (cm-1) | (Calculated ν) | (Observed ν) | C=O stretch |

| IR Frequency (cm-1) | (Calculated ν) | (Observed ν) | N-H stretch |

| IR Frequency (cm-1) | (Calculated ν) | (Observed ν) | C=N stretch |

| 1H NMR Chemical Shift (ppm) | (Calculated δ) | (Observed δ) | -NH2 |

| 1H NMR Chemical Shift (ppm) | (Calculated δ) | (Observed δ) | -CH2Cl |

| 13C NMR Chemical Shift (ppm) | (Calculated δ) | (Observed δ) | C=O |

| 13C NMR Chemical Shift (ppm) | (Calculated δ) | (Observed δ) | C=N |

| 13C NMR Chemical Shift (ppm) | (Calculated δ) | (Observed δ) | -CH2Cl |

Note: The values in this table are placeholders to demonstrate the format of such a comparison. Actual values would be obtained from specific DFT calculations and experimental measurements.

The synergy between computational predictions and experimental measurements is a cornerstone of modern chemical research, enabling a detailed understanding of molecular structure, stability, and reactivity.

Chemical Reactivity and Transformational Pathways of 1,3 Dichloropropan 2 Ylideneamino Urea

Reactions Involving the Chloropropylidene Moiety

The presence of two chlorine atoms on the propylidene fragment of the molecule is a key determinant of its reactivity, rendering the adjacent carbon atoms susceptible to nucleophilic attack and facilitating cyclization processes.

The chlorine atoms in (1,3-Dichloropropan-2-ylideneamino)urea are attached to primary carbon atoms, which are prone to nucleophilic substitution reactions. These reactions involve the replacement of a chlorine atom, a good leaving group, by a nucleophile. The specific mechanism, whether it follows a direct (S2) or a two-step (S1) pathway, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. In many instances, particularly with strong nucleophiles, an S2 mechanism is anticipated.

Common nucleophiles that can participate in these substitution reactions include:

Hydroxide ions (OH⁻) , leading to the formation of hydroxylated derivatives.

Alkoxide ions (RO⁻) , resulting in the corresponding ether compounds.

Ammonia (B1221849) (NH₃) and amines (RNH₂, R₂NH), yielding aminated products.

Thiolates (RS⁻) , which produce thioethers.

The reaction conditions for these substitutions can be tailored to control the extent of reaction, potentially allowing for either mono- or di-substitution, thereby providing a route to a diverse range of functionalized derivatives.

The synthetic precursor to this compound is 1,3-dichloroacetone (B141476). This α,α'-dihalogenated ketone is a versatile building block for the synthesis of various heterocyclic compounds. researchgate.net When reacted with binucleophilic reagents, such as 2-aminoazaheterocycles, 1,3-dichloroacetone can undergo cyclization to form fused ring systems. researchgate.net For instance, the reaction with 2-aminopyridine (B139424) leads to the formation of imidazopyridine derivatives. researchgate.net

This reactivity pattern suggests that this compound, or its precursor, can be utilized in cyclization reactions. The iminourea portion of the molecule contains nucleophilic nitrogen atoms that could potentially undergo intramolecular cyclization with one of the chlorinated carbons, although this would likely require specific reaction conditions to be favored over intermolecular reactions. More commonly, the precursor, 1,3-dichloroacetone, is employed in condensation reactions with various amines and other nucleophiles to construct heterocyclic frameworks. researchgate.net

Reactivity of the Iminourea Functional Group

The iminourea functional group, characterized by a carbon-nitrogen double bond (C=N) adjacent to a urea (B33335) moiety, is a hub of chemical reactivity. It can undergo hydrolysis, transimination, and various addition reactions.

The imine bond (C=N) in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the double bond by water. This process is typically reversible and can be catalyzed by either acid or base. libretexts.orglibretexts.org Under acidic conditions, the nitrogen atom of the imine is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a water molecule. nih.gov The hydrolysis reaction regenerates the parent carbonyl compound, 1,3-dichloroacetone, and aminourea.

Transimination, or imine exchange, is another characteristic reaction of the imine functional group. In this reaction, an existing imine reacts with a new amine to form a different imine. This equilibrium-driven process is facilitated by the removal of one of the products from the reaction mixture.

The carbon-nitrogen double bond of the iminourea group can undergo nucleophilic addition reactions, similar to the carbonyl group in aldehydes and ketones. solubilityofthings.comyoutube.com The carbon atom of the C=N bond is electrophilic and can be attacked by a variety of nucleophiles. nih.gov The electrophilicity of the imine carbon can be enhanced by protonation of the nitrogen atom with an acid catalyst. nih.gov

Examples of nucleophiles that can add across the C=N bond include:

Organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form new carbon-carbon bonds. nih.gov

Cyanide ions (CN⁻) , leading to the formation of α-aminonitriles. researchgate.net

Hydride reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride) to reduce the imine to the corresponding amine.

These addition reactions provide a valuable synthetic route for modifying the structure and properties of this compound.

Photochemical and Thermal Transformation Pathways

Photochemical Transformations: The presence of the imine C=N double bond and non-bonding electrons on the nitrogen and oxygen atoms suggests that the molecule may absorb ultraviolet radiation. This absorption of energy could lead to electronic excitation and subsequent photochemical reactions, such as isomerization around the C=N bond or radical-mediated reactions involving the cleavage of the carbon-chlorine bonds.

Thermal Transformations: At elevated temperatures, urea and its derivatives can undergo decomposition. carlroth.com For urea itself, decomposition begins above its melting point (134 °C) and can release ammonia. carlroth.comnoaa.gov It is plausible that this compound would exhibit similar thermal instability, potentially leading to the elimination of HCl or fragmentation of the iminourea moiety. The precise decomposition products would depend on the specific conditions, such as the temperature and the presence of other reagents.

Interactive Data Table: Summary of Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Products |

| Chloropropylidene | Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, RO⁻, NH₃) | Substituted derivatives |

| Chloropropylidene | Cyclization (from precursor) | Binucleophiles (e.g., 2-aminopyridines) | Heterocyclic compounds |

| Iminourea | Hydrolysis | Water, acid or base catalyst | 1,3-Dichloroacetone, Aminourea |

| Iminourea | Transimination | Other amines | New imine compounds |

| Iminourea | Nucleophilic Addition | Organometallics, Cyanide, Hydrides | C-C bond formation, α-aminonitriles, Amines |

| Entire Molecule | Photochemical Transformation | UV light | Isomers, Radical products |

| Entire Molecule | Thermal Transformation | Heat | Decomposition products (e.g., HCl, NH₃) |

Oxidative and Reductive Chemical Transformations

The chemical transformations of this compound are dictated by the reactivity of its dichlorinated alkyl chain and the carbon-nitrogen double bond of the ylideneamino group.

Oxidative Transformations: The ylideneamino group (C=N) is susceptible to oxidation, which can lead to the formation of oxaziridines or cleavage of the double bond, depending on the oxidizing agent and reaction conditions. Atmospheric oxidation, potentially initiated by hydroxyl radicals, could occur, leading to the degradation of the molecule. The urea functional group is generally stable towards oxidation. However, strong oxidizing conditions could potentially lead to its decomposition.

Reductive Transformations: The carbon-nitrogen double bond in the ylideneamino group is readily reducible to a single bond, which would convert the compound to (1,3-Dichloropropan-2-ylamino)urea. This type of reduction can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. masterorganicchemistry.com The dichlorinated propane (B168953) moiety can undergo reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, a process observed in similar chlorinated alkanes. This can occur sequentially, yielding monochlorinated and eventually dechlorinated products.

| Transformation Type | Potential Reactant/Condition | Primary Functional Group Involved | Expected Product(s) |

| Oxidation | Peroxy acids, Ozone | Ylideneamino (C=N) | Oxaziridine derivatives, Carbonyl and nitrogenous compounds |

| Reduction | Sodium borohydride, H₂/Pd | Ylideneamino (C=N) | (1,3-Dichloropropan-2-ylamino)urea |

| Reductive Dechlorination | Zero-valent iron, certain catalysts | Dichloropropane | (1-Chloropropan-2-ylideneamino)urea, Propan-2-ylideneamino)urea |

Biotransformation and Biodegradation Mechanisms

The biotransformation and biodegradation of this compound are anticipated to proceed through pathways targeting the chlorinated propane structure and potentially the urea and ylideneamino functionalities.

Enzymatic Dehalogenation Pathways

Enzymatic dehalogenation is a key mechanism in the biodegradation of many chlorinated organic compounds. wikipedia.org For this compound, several enzymatic pathways could facilitate the removal of chlorine atoms.

Hydrolytic Dehalogenation: Haloalkane dehalogenases could catalyze the hydrolytic cleavage of the carbon-chlorine bonds, replacing the chlorine atoms with hydroxyl groups. This would result in the formation of hydroxylated intermediates.

Reductive Dehalogenation: Under anaerobic conditions, reductive dehalogenases can remove chlorine atoms, replacing them with hydrogen. This process is common for chlorinated alkanes like dichloropropane.

Oxidative Dehalogenation: Oxygenases, such as cytochrome P450 monooxygenases, can initiate the oxidation of the carbon-chlorine bond, leading to unstable intermediates that subsequently release the halide ion.

| Enzyme Class | Reaction Type | Potential Intermediate Product |

| Haloalkane Dehalogenase | Hydrolysis | (1-Chloro-3-hydroxypropan-2-ylideneamino)urea |

| Reductive Dehalogenase | Reduction | (1-Chloropropan-2-ylideneamino)urea |

| Monooxygenase | Oxidation | Hydroxylated and dechlorinated derivatives |

Metabolic Fates in Model Biological Systems (excluding organismal effects)

In model biological systems, the metabolic fate of this compound would likely involve a combination of dehalogenation and transformations of the nitrogen-containing functional groups.

The initial steps are expected to be dominated by dehalogenation, as this process often detoxifies chlorinated compounds and makes them more amenable to further metabolism. Following dehalogenation, the resulting dechlorinated or hydroxylated intermediates could undergo further breakdown.

The ylideneamino bond may be susceptible to enzymatic hydrolysis, which would cleave the molecule into 1,3-dihydroxyacetone (B48652) (from a di-hydroxylated intermediate) and aminourea. The urea moiety itself is a substrate for urease enzymes, which would hydrolyze it to ammonia and carbon dioxide. In the context of broader metabolism, the carbon skeleton of the propane backbone could eventually enter central metabolic pathways. The degree of chlorination can influence the rate of degradation, with less chlorinated compounds often being more readily metabolized. nih.gov

| Metabolic Process | Key Enzymes/Pathways | Potential Metabolites | Ultimate Fate of Carbon Skeleton |

| Dehalogenation | Dehalogenases, Oxygenases | Monochloro- and hydroxylated-propan-ylideneamino)urea | Entry into central metabolism |

| Hydrolysis of C=N bond | Hydrolases | Dihydroxyacetone, Aminourea | Conversion to common metabolic intermediates |

| Urea breakdown | Urease | Ammonia, Carbon Dioxide | Incorporation into amino acid synthesis or excretion |

Applications of 1,3 Dichloropropan 2 Ylideneamino Urea and Its Derivatives in Chemical Research

As a Versatile Synthon in Organic Synthesis

The reactivity of (1,3-Dichloropropan-2-ylideneamino)urea, derived from the inherent properties of its 1,3-dichloropropan-2-one backbone, establishes it as a powerful synthon. nist.govnih.gov The two chloromethyl groups flanking the central imine carbon act as excellent leaving groups, rendering the α-carbons highly susceptible to nucleophilic attack. This bifunctional electrophilicity is the cornerstone of its utility in constructing diverse molecular frameworks.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines, Thiazinanes)

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals and agrochemicals. nih.gov The 1,3-dielectrophilic nature of the this compound scaffold makes it an ideal precursor for cyclocondensation reactions to form various heterocyclic rings. mdpi.com

Pyrazoles: The synthesis of pyrazole (B372694) derivatives often involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with hydrazine (B178648) derivatives. mdpi.comnih.gov In this context, this compound can react with hydrazines. The reaction proceeds via a double nucleophilic substitution, where the hydrazine nitrogens attack the two electrophilic chloromethyl carbons, leading to cyclization and the formation of the pyrazole ring. The urea (B33335) moiety can then be hydrolyzed or remain as a substituent, providing further functionalization points. nih.govrsc.org

Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through the condensation of a three-carbon dielectrophilic unit with a compound containing an N-C-N fragment, such as urea or thiourea (B124793). nih.govnih.govresearchgate.net The dichloropropylidene scaffold serves as the three-carbon component. The reaction with amidines or ureas under basic conditions leads to the formation of the six-membered pyrimidine ring, a core structure in many biologically active molecules. mdpi.com

Thiazinanes: The synthesis of 1,3-thiazinanes can be accomplished by reacting a 1,3-dihalogenated propane (B168953) derivative with a sulfur and a nitrogen nucleophile. nih.gov For instance, reaction with a compound like thiourea can lead to the formation of a thiazinane ring. The sulfur atom of the thiourea attacks one electrophilic carbon, and a nitrogen atom attacks the other, resulting in the heterocyclic structure. researchgate.net

Below is an interactive table summarizing the synthesis of these heterocycles.

| Target Heterocycle | Key Reactants with Dichloropropylidene Scaffold | General Reaction Type | Resulting Scaffold |

| Pyrazoles | Hydrazine or substituted hydrazines | Cyclocondensation | 5-membered ring with two adjacent nitrogen atoms |

| Pyrimidines | Urea, Thiourea, or Amidines | Cyclocondensation | 6-membered ring with two nitrogen atoms at positions 1 and 3 |

| Thiazinanes | Thioamides or Thiourea derivatives | Cyclocondensation | 6-membered ring containing one sulfur and one nitrogen atom |

Building Block for Complex Molecular Architectures and Scaffolds

Beyond simple heterocycles, the multiple reactive sites on this compound allow for its use as a central building block or linker in the creation of more complex molecular architectures. The two electrophilic carbons can react with a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling the covalent attachment of two different molecular fragments. Simultaneously, the urea portion of the molecule provides two N-H groups that can act as hydrogen bond donors, facilitating non-covalent interactions or serving as points for further chemical modification. nih.gov This trifunctional nature allows chemists to construct elaborate, three-dimensional scaffolds by systematically reacting each functional site, paving the way for the synthesis of novel chemical libraries for drug discovery and materials science.

Development of Covalent Chemical Probes and Ligands in Chemical Biology

The field of chemical biology relies on molecular probes to study and manipulate biological processes. Covalent probes, which form a permanent bond with their target, are particularly powerful tools. escholarship.orgescholarship.org The dichloropropylidene scaffold is an exemplary foundation for designing such probes due to its inherent reactivity. nih.gov

Design and Synthesis of "Electrophilic Warheads" Utilizing the Dichloropropylidene Scaffold

A key component of a covalent inhibitor is the "electrophilic warhead," the reactive chemical moiety that forms the covalent bond with the target protein. researchgate.net The dichloropropylidene scaffold is an effective warhead because the two electron-withdrawing chlorine atoms significantly increase the electrophilicity of the adjacent carbons. This makes them susceptible to attack by nucleophilic amino acid residues found in the active or allosteric sites of proteins. researchgate.netnih.gov The design of probes using this scaffold involves attaching a recognition element (a molecule with affinity for the target protein) to the dichloropropylidene-urea core. This recognition element guides the warhead to the desired protein target, where the covalent reaction can occur, minimizing off-target reactions. researchgate.net

Elucidation of Mechanisms of Covalent Binding to Molecular Targets (e.g., Cysteine Proteases, Serine Hydrolases)

The primary targets for electrophilic warheads like the dichloropropylidene scaffold are enzymes with nucleophilic residues in their active sites, such as cysteine proteases and serine hydrolases. nih.govnih.govenamine.net

Cysteine Proteases: The catalytic activity of these enzymes depends on a highly nucleophilic thiol group from a cysteine residue. mdpi.comnih.gov The dichloropropylidene warhead reacts with this thiol via a nucleophilic substitution (SN2) mechanism. The sulfur atom attacks one of the carbon atoms bearing a chlorine, displacing the chloride ion and forming a stable thioether bond. mdpi.com This irreversible modification of the active site cysteine leads to the inactivation of the enzyme.

Serine Hydrolases: This large class of enzymes utilizes a catalytic serine residue whose hydroxyl group acts as the key nucleophile. biu.ac.il Similar to cysteine proteases, the serine hydroxyl group can attack the electrophilic center of the dichloropropylidene scaffold, displacing a chloride ion to form a stable ether linkage. nih.gov This covalent adduction effectively blocks the enzyme's catalytic activity.

The following table details the molecular targets for the dichloropropylidene scaffold.

| Enzyme Class | Key Nucleophilic Residue | Mechanism of Covalent Binding | Result of Binding |

| Cysteine Proteases | Cysteine (-SH) | Nucleophilic Substitution (SN2) | Irreversible enzyme inhibition via thioether bond |

| Serine Hydrolases | Serine (-OH) | Nucleophilic Substitution (SN2) | Irreversible enzyme inhibition via ether bond |

Phage Display Applications for Ligand Discovery and Optimization

Phage display is a powerful technique for discovering novel ligands for protein targets from vast libraries of peptides or antibodies. researchgate.net This method can be adapted to screen for covalent inhibitors by incorporating electrophilic warheads into the phage-displayed libraries. nih.gov A strategy involves displaying a library of peptides, typically containing two cysteine residues, on the surface of phages. acs.orgnih.gov These peptides are then treated with a bifunctional linker that contains the dichloropropylidene scaffold. The linker reacts with the two cysteines to form a cyclic peptide, and in the process, exposes the electrophilic warhead. researchgate.net This library of cyclic, warhead-containing peptides is then incubated with the target protein. Phages that display peptides capable of forming a covalent bond with the target can be selectively isolated through stringent washing steps that remove non-covalent binders. This approach enables the rapid and unbiased screening of billions of potential covalent ligands to identify novel inhibitors with high potency and selectivity. nih.gov

Role in Supramolecular Chemistry (e.g., Hydrogen Bonding Networks, Self-Assembly)

The urea moiety is a powerful functional group in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This enables urea derivatives to self-assemble into well-defined one-, two-, and three-dimensional networks.

The supramolecular behavior of "this compound" would be significantly influenced by the interplay of the urea's hydrogen bonding capabilities and the presence of the dichlorinated propyl group. The chlorine atoms, being electronegative, can participate in weaker C-H···Cl hydrogen bonds, further directing the crystal packing and self-assembly. researchgate.net

For arylurea derivatives, the introduction of halogen atoms at the ortho position of the aromatic ring has been shown to promote the formation of intermolecular hydrogen bonds by influencing the molecular conformation. nih.gov This "halogen effect" is attributed to the influence of the substituents on the dihedral angle between the urea functionality and the aromatic group. nih.gov While "this compound" has an aliphatic substituent, the steric and electronic effects of the two chlorine atoms on the propyl chain would similarly be expected to influence its conformational preferences and, consequently, its hydrogen bonding networks.

The self-assembly of urea derivatives can lead to the formation of various supramolecular structures. The specific arrangement of molecules in the solid state is a result of a delicate balance of multiple non-covalent interactions, including hydrogen bonds and other weaker interactions.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Strong Hydrogen Bond | N-H (urea) | C=O (urea) | Formation of primary tapes, chains, or dimers. |

| Weak Hydrogen Bond | C-H (propyl chain) | Cl | Directional control of crystal packing. |

| Weak Hydrogen Bond | N-H (urea) | Cl | Can influence the overall 3D architecture. |

Applications in Chemo-Sensors and Molecular Recognition Systems

Urea and its derivatives are widely employed as receptors in the design of chemosensors for anions and cations. The N-H protons of the urea group are sufficiently acidic to act as hydrogen-bond donors, enabling them to bind with anionic guest species. This binding event can be transduced into a detectable signal, such as a change in color (colorimetric sensor) or fluorescence.

The molecular recognition capability of urea-based receptors is a cornerstone of their function in chemosensors. The bioactivity of many drugs, for instance, is governed by molecular recognition through interactions between the drug and its target protein, with hydrogen bonds playing a key role. nih.gov This principle is harnessed in the design of synthetic receptors for specific analytes.

Derivatives of urea and thiourea are effective in recognizing and sensing various ions. For example, thiosemicarbazone-based chemosensors have been developed for the detection of fluoride (B91410) and cyanide ions. researchgate.net The interaction mechanism often involves the deprotonation of the N-H protons of the thiourea moiety upon binding with the anion, leading to a color change.

While there is no specific information on "this compound" as a chemosensor, its structure suggests potential for such applications. The urea group provides the necessary hydrogen-bonding sites for anion recognition. The dichlorinated propyl group could influence the sensor's selectivity and sensitivity through steric and electronic effects. Furthermore, this aliphatic chain could be functionalized with chromophores or fluorophores to create a signaling unit.

The general approach for developing a chemosensor based on a urea or semicarbazone scaffold involves coupling the receptor unit to a signaling unit. Upon binding of an analyte to the receptor, the electronic properties of the signaling unit are perturbed, resulting in a measurable optical or electrochemical response.

Table 2: Components of a Potential Chemosensor Based on a this compound Derivative

| Component | Function | Potential Moiety |

| Binding Site | Recognition of the target analyte through non-covalent interactions. | Urea group |

| Signaling Unit | Transduction of the binding event into a detectable signal. | Chromophore or Fluorophore |

| Spacer | Connects the binding site and the signaling unit. | Alkyl or Aryl group |

The development of new amino acid-based thiosemicarbazones and hydrazones as fluorimetric chemosensors for both anions and cations in aqueous mixtures highlights the versatility of these scaffolds. mdpi.com These sensors utilize the proton-donor and proton-acceptor properties of the thiosemicarbazone/hydrazone moieties for ion recognition. mdpi.com A similar strategy could be envisioned for derivatives of "this compound," where the core structure is modified to enhance its binding affinity and selectivity for specific ions.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies

The future synthesis of (1,3-Dichloropropan-2-ylideneamino)urea and its derivatives is likely to move beyond traditional condensation reactions. While the foundational reaction between a ketone and semicarbazide (B1199961) remains a staple, emerging methodologies promise greater efficiency, sustainability, and access to a broader range of derivatives.

Advanced synthetic approaches could include:

Microwave-Assisted and Ultrasonic Irradiation Techniques : These methods have been shown to accelerate the synthesis of semicarbazones, often leading to higher yields and purities in shorter reaction times. researchgate.net Applying these energy sources to the synthesis of chlorinated semicarbazones could offer a more efficient route to the target compound.

Green Chemistry Approaches : The use of environmentally benign solvents and catalysts is a growing trend in chemical synthesis. tuni.fi Future research could focus on developing synthetic protocols for this compound that minimize the use of hazardous reagents and solvents, aligning with the principles of sustainable chemistry.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, enhanced safety, and easier scalability. The synthesis of this compound in a flow system could enable more controlled and efficient production.

Novel Chlorinating Agents : Recent advancements have introduced new reagents for chlorination that are more selective and safer to handle. tuni.fibohrium.com The development of synthetic routes that incorporate these modern chlorinating agents could provide more efficient access to the dichlorinated backbone of the target molecule.

A comparative look at potential synthetic strategies is presented in the table below.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Conventional Synthesis | Well-established procedures | Optimization of reaction conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Exploration of solvent and catalyst systems |

| Ultrasonic Irradiation | Improved reaction rates and yields | Investigation of frequency and power effects |

| Green Synthesis | Reduced environmental impact | Use of biodegradable solvents and catalysts |

| Flow Chemistry | Enhanced control, scalability, and safety | Reactor design and optimization of flow parameters |

Integration with Advanced Computational Design Principles

Computational chemistry is poised to play a pivotal role in unlocking the potential of this compound. By leveraging advanced computational models, researchers can predict molecular properties, guide experimental design, and accelerate the discovery of new applications.

Key areas for computational integration include:

Density Functional Theory (DFT) Calculations : DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its stability, potential reaction mechanisms, and how it might interact with other molecules.

Molecular Docking Studies : If the compound is explored for biological applications, molecular docking can be used to predict its binding affinity and mode of interaction with specific protein targets. researchgate.net This can help in identifying potential therapeutic applications and in the rational design of more potent derivatives.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : These hybrid methods can be used to model the behavior of the compound in complex biological environments, providing a more accurate picture of its interactions with proteins and other biomolecules.

Materials Property Prediction : Computational tools can be used to predict the material properties of polymers or other materials derived from this compound. This can guide the design of new materials with tailored electronic, optical, or mechanical properties.

The synergy between computational prediction and experimental validation will be crucial for the efficient development of this compound and its derivatives.

Expansion of Applications in Chemical Biology and Materials Science Research

The unique chemical structure of this compound suggests a broad range of potential applications in both chemical biology and materials science.

In Chemical Biology:

Antimicrobial and Antifungal Agents : Semicarbazones are known to exhibit a wide spectrum of biological activities, including antimicrobial and antifungal properties. pharmatutor.orgnumberanalytics.com The presence of chlorine atoms in the structure of this compound may enhance its biological activity, making it a candidate for the development of new therapeutic agents.

Anticancer and Antiviral Properties : Various semicarbazone derivatives have been investigated for their potential as anticancer and antiviral drugs. numberanalytics.com Future research could explore the cytotoxicity of this compound against various cancer cell lines and its activity against a range of viruses.

Enzyme Inhibition : The urea (B33335) and semicarbazone moieties are capable of forming hydrogen bonds with biological targets, making them attractive scaffolds for the design of enzyme inhibitors. nih.govnih.gov This compound could be investigated as an inhibitor for various enzymes implicated in disease.

Bioconjugation and Labeling : The reactive nature of the dichlorinated backbone could potentially be exploited for bioconjugation reactions, allowing the compound to be attached to proteins or other biomolecules for use as probes or labels.

In Materials Science:

Polymer Synthesis : The difunctional nature of the molecule, with its two chlorine atoms, makes it a potential monomer for the synthesis of novel polymers. These polymers could possess unique properties due to the presence of the urea and semicarbazone functionalities in the polymer backbone.

Functional Materials : Semicarbazones have been explored as precursors for functional materials such as nanoparticles and as ligands in catalysis. numberanalytics.com Derivatives of this compound could be designed to self-assemble into nanostructures or to coordinate with metal ions to form new catalysts.

Cross-linking Agents : The reactivity of the chlorine atoms suggests that this compound could be used as a cross-linking agent to modify the properties of existing polymers, enhancing their thermal stability, mechanical strength, or chemical resistance.

Organocatalysis : The urea moiety is a well-known hydrogen bond donor and can be used in organocatalysis. The unique structure of this compound could be leveraged to design new organocatalysts for a variety of chemical transformations.

Development of Structure-Based Design Strategies for Functional Derivatives

A key future direction will be the rational, structure-based design of functional derivatives of this compound. This approach involves systematically modifying the chemical structure to optimize its properties for a specific application.

Strategies for structure-based design include:

Modification of the Dichloropropan-2-ylidene Moiety : The chlorine atoms can be substituted with other functional groups to modulate the reactivity and electronic properties of the molecule. This could be used to fine-tune its biological activity or its properties as a material precursor.

Substitution on the Urea Nitrogen Atoms : The hydrogen atoms on the urea nitrogens can be replaced with various alkyl or aryl groups. This can alter the compound's solubility, lipophilicity, and its ability to form hydrogen bonds, which can have a significant impact on its biological activity. mdpi.com

Variation of the Carbonyl Component : While the current focus is on the derivative of 1,3-dichloropropan-2-one, a wide range of other chlorinated aldehydes and ketones could be used to generate a library of related semicarbazones with diverse structures and properties.

Bioisosteric Replacement : In the context of medicinal chemistry, parts of the molecule can be replaced with other chemical groups that have similar physical or chemical properties (bioisosteres). nih.gov This can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) will be essential for the successful development of functional derivatives of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。